4-Phosphonophenylglycine [(R,S)-4-phosphonophenylglycine, PPG] is a phosphono-substituted amino acid that acts as a potent and selective agonist for group III mGluRs. [] Group III mGluRs (mGluR4, 6, 7, and 8) are members of a family of eight metabotropic glutamate receptors, which are G-protein-coupled receptors that modulate synaptic transmission. [] PPG demonstrates high affinity for mGluR4, mGluR6, and mGluR8, with EC50 values in the micromolar range. [] Notably, PPG exhibits no proconvulsant effects, unlike other group III mGluR agonists such as L-2-amino-4-phosphonobutyrate and L-serine-O-phosphate. []
Stereoselective synthesis of (S)-4-Phosphonophenylglycine [(S)-MPPG] can be achieved starting from (R)-4-hydroxyphenylglycine. [] The synthesis involves several steps, including protection of the amino group, introduction of a methyl group at the α position using the self-regeneration-of-stereocenter method, conversion of the 4-hydroxy group to a trifluoromethanesulfonate (triflate), and a palladium-catalyzed coupling reaction to introduce the phosphonate group. []
4-Phosphonophenylglycine exerts its effects by selectively activating group III mGluRs. [] These receptors are negatively coupled to adenylate cyclase, leading to a decrease in intracellular cAMP levels upon activation. [] Group III mGluRs are primarily localized presynaptically and are thought to function as autoreceptors, inhibiting the release of neurotransmitters such as glutamate and GABA. [, ]
Investigating the role of group III mGluRs in synaptic transmission and plasticity: PPG has been used to study the role of group III mGluRs in various brain regions, including the hippocampus, cortex, and striatum. [, , , , ] These studies have provided valuable insights into the physiological functions of these receptors in modulating neuronal excitability, synaptic plasticity, and neurotransmitter release.
Exploring the neuroprotective potential of group III mGluR activation: PPG has shown promising neuroprotective effects in both in vitro and in vivo models of neuronal injury. [, ] It has been found to protect against NMDA- and quinolinic acid-induced striatal lesions in rats and to reduce neuronal damage associated with homocysteic acid-induced seizures in immature rats. [, ] These findings suggest that PPG, or other group III mGluR agonists, could be potential therapeutic agents for neurodegenerative diseases.
Developing new pharmacological tools for studying group III mGluRs: The synthesis of PPG and its analogs has contributed to the development of new pharmacological tools for investigating the function and therapeutic potential of group III mGluRs. []
Investigating the role of group III mGluRs in other physiological processes: PPG has been used to investigate the role of group III mGluRs in other physiological processes, including pancreatic hormone secretion, bone formation, and retinal function. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: